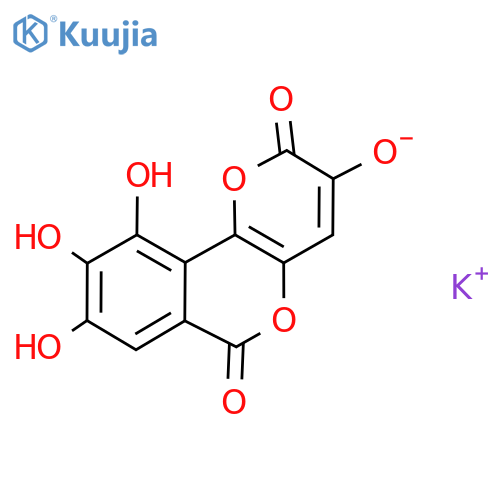Cas no 1780260-20-9 (Galloflavin Potassium salt)

Galloflavin Potassium salt structure
商品名:Galloflavin Potassium salt
Galloflavin Potassium salt 化学的及び物理的性質
名前と識別子
-
- Galloflavin Potassium salt
- HY-110119
- 3,8,9,10-Tetrahydroxy-pyrano[3,2-c][2]benzopyran-2,6-dione potassium salt
- potassium;2,9,10-trihydroxy-6,8-dioxopyrano[3,2-c]isochromen-3-olate
- 1780260-20-9
- Potassium 8,9,10-trihydroxy-2,6-dioxo-2,6-dihydropyrano[3,2-c]isochromen-3-olate
- GalloflavinPotassiumsalt
- Galloflavin (potassium)
- Galloflavin Potassium
- GLXC-20073
- AKOS024458351
- CS-0032971
-
- インチ: 1S/C12H6O8.K/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10;/h1-2,13-16H;/q;+1/p-1
- InChIKey: XSPGPNGPTLAWMC-UHFFFAOYSA-M
- ほほえんだ: C1(=O)OC2C=C([O-])C(=O)OC=2C2C1=CC(O)=C(C=2O)O.[K+]
計算された属性
- せいみつぶんしりょう: 315.96214860g/mol
- どういたいしつりょう: 315.96214860g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 0
- 複雑さ: 734
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 136Ų
Galloflavin Potassium salt セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Galloflavin Potassium salt 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX36254-2.5mg |
GalloflavinPotassiumsalt |
1780260-20-9 | 2.5mg |
$851.00 | 2024-01-03 | ||
| TRC | G190555-2.5mg |
Galloflavin Potassium salt |
1780260-20-9 | 2.5mg |
$ 260.00 | 2022-06-04 | ||
| TRC | G190555-1mg |
Galloflavin Potassium salt |
1780260-20-9 | 1mg |
$ 115.00 | 2022-06-04 | ||
| A2B Chem LLC | AX36254-5mg |
GalloflavinPotassiumsalt |
1780260-20-9 | ≥95%(HPLC) | 5mg |
$977.00 | 2024-04-20 | |
| A2B Chem LLC | AX36254-1mg |
GalloflavinPotassiumsalt |
1780260-20-9 | ≥95%(HPLC) | 1mg |
$318.00 | 2024-04-20 | |
| A2B Chem LLC | AX36254-10mg |
GalloflavinPotassiumsalt |
1780260-20-9 | ≥95%(HPLC) | 10mg |
$1234.00 | 2024-04-20 |
Galloflavin Potassium salt 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
1780260-20-9 (Galloflavin Potassium salt) 関連製品
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 307-59-5(perfluorododecane)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
